VH 032 amide-PEG3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

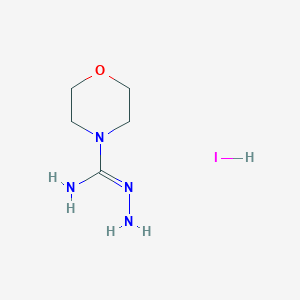

VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . It incorporates an E3 ligase ligand plus a PEG linker ready for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules for PROTAC R&D .

Synthesis Analysis

The synthesis of this compound involves the incorporation of an E3 ligase ligand plus a PEG linker ready for conjugation to a target protein ligand . The exact synthesis process is not detailed in the search results.

Scientific Research Applications

Catalysis and Synthesis

VH 032 amide-PEG3-amine, as a part of polyethylene glycol (PEG) based compounds, finds application in catalysis and synthesis. The use of PEG as a recyclable reaction medium for gold-catalyzed oxidative amidation of aldehydes with amines has been demonstrated. This process allows for the synthesis of corresponding products under mild conditions, with both catalysts and solvent being recoverable and reusable (Jiang & Zhao, 2015). Moreover, the catalytic Staudinger–Vilarrasa reaction in polymer chemistry uses amide-containing compounds for the synthesis of various polyamides and amide-functionalized polymers (Zhao et al., 2018).

Polymer Science

In the realm of polymer science, this compound related compounds contribute to expanding the chemical versatility of polymers. The direct amidation of methyl ester side chains in polymers, including poly(2-alkyl/aryl-2-oxazoline)s, enables the introduction of side-chain functionalities. This modification enhances the potential of these pseudopolypeptides for biomedical applications, offering an alternative to poly(ethylene glycol) (Mees & Hoogenboom, 2015).

Biomedical Applications

This compound and similar compounds are also significant in biomedical applications. Amphiphilic conetwork gels and hydrogels of poly(β-amino ester) and poly(amido amine) with controlled composition and degradability have been synthesized for controlled drug release and tissue engineering (Bhingaradiya et al., 2017). Additionally, PEGylated hyperbranched poly(amido amine)s exhibit strong fluorescence emission, indicating their potential in cell imaging due to their low cytotoxicity (Wang et al., 2013).

Nanoparticle Synthesis

In nanoparticle synthesis, this compound related compounds are used to create chemically functional Au metal and FePt magnetic nanoparticles. The trifluoroethylester-PEG-thiol ligand facilitates the attachment of primary-amine-containing molecules via amide bond formation at room temperature (Latham & Williams, 2006).

Hydrogel Development

Chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogels, leveraging compounds similar to this compound, have been developed for biomedical applications like wound healing and regenerative medicine. The hydrogel's properties, such as stiffness, swelling, and adhesive strength, can be controlled, making it a versatile material (Strehin et al., 2010).

Mechanism of Action

Target of Action

The primary target of VH 032 - Linker 1, also known as VH 032 Amide-PEG3-Amine, is the von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

VH 032 - Linker 1 acts as a potent, small molecule inhibitor of the VHL/HIF-1α interaction . It binds to VHL with a dissociation constant (Kd) of 185 nM . By inhibiting the interaction between VHL and HIF-1α, VH 032 - Linker 1 disrupts the normal function of the VHL protein .

Biochemical Pathways

The inhibition of the VHL/HIF-1α interaction by VH 032 - Linker 1 affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL binds to HIF-1α, leading to its degradation.

Pharmacokinetics

It is known that the compound is soluble in dmso and water , suggesting that it could have good bioavailability

Result of Action

The molecular effect of VH 032 - Linker 1’s action is the inhibition of the VHL/HIF-1α interaction, leading to the accumulation of HIF-1α in the cell . This can result in the upregulation of HIF-target genes, which are involved in various cellular processes such as angiogenesis, cell survival, and glucose metabolism .

properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGLITFMQVMQDY-SGROTYDGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B2585709.png)

![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2585710.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585714.png)

![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2585719.png)

![N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2585720.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2585722.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2585725.png)

![4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2585726.png)

![Methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2585727.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)